molecular formula C19H11F13N2O2 B15020222 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide

Cat. No.: B15020222
M. Wt: 546.3 g/mol
InChI Key: BASXSEJLSPNZJS-IGPZKQPZSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide is a fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide typically involves multiple steps. One common approach is to start with the preparation of the fluorinated heptane derivative, followed by the introduction of the naphthalene moiety through a condensation reaction with 2-methoxynaphthalene. The final step involves the formation of the hydrazide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide involves its interaction with molecular targets through its fluorinated and naphthalene moieties. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A fluorinated compound with a similar heptane backbone but different functional groups.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]heptanehydrazide is unique due to its combination of a highly fluorinated heptane chain and a naphthalene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C19H11F13N2O2

Molecular Weight

546.3 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]heptanamide

InChI

InChI=1S/C19H11F13N2O2/c1-36-12-7-6-9-4-2-3-5-10(9)11(12)8-33-34-13(35)14(20,21)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32/h2-8H,1H3,(H,34,35)/b33-8+

InChI Key

BASXSEJLSPNZJS-IGPZKQPZSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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